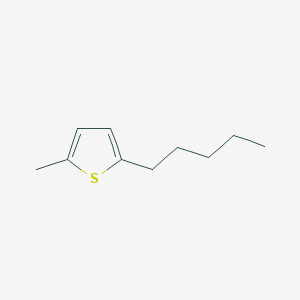

2-Methyl-5-pentylthiophene

Description

Significance of Thiophene (B33073) Derivatives in Heterocyclic Chemistry and Materials Science

Thiophene, a five-membered heterocyclic compound with the molecular formula C₄H₄S, holds a significant position in the fields of heterocyclic chemistry and materials science. numberanalytics.comnumberanalytics.com First discovered in 1883 by Victor Meyer, thiophene was initially seen as an impurity in benzene (B151609). numberanalytics.com However, its unique chemical properties quickly established it as a crucial building block in organic synthesis. numberanalytics.comnumberanalytics.com The structure of thiophene is planar and aromatic, featuring a delocalized π-electron system that imparts considerable stability, with a resonance energy comparable to that of benzene. numberanalytics.com

The versatility of thiophene and its derivatives stems from their wide-ranging applications. In medicinal chemistry, thiophene-containing compounds are integral to the development of pharmaceuticals with diverse therapeutic properties, including antibacterial, anti-inflammatory, anticancer, and antihypertensive activities. cognizancejournal.comnih.gov Several commercially available drugs, such as Tipepidine and Dorzolamide, incorporate a thiophene nucleus. nih.gov

Beyond medicine, thiophene derivatives are pivotal in materials science. numberanalytics.comnumberanalytics.com Their inherent electronic and optical properties make them ideal for creating advanced materials. researchgate.net Thiophene-based polymers, for instance, are utilized in the fabrication of organic electronics like organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and solar cells. cognizancejournal.comresearchgate.net The ability to fine-tune the electrical and optical characteristics of these materials through chemical modification further enhances their utility in modern technology. cognizancejournal.com

Overview of Alkylthiophenes as a Class of π-Conjugated Systems in Research

Alkylthiophenes are a specific class of thiophene derivatives where one or more hydrogen atoms on the thiophene ring are replaced by alkyl groups. These compounds are a key area of study within the broader field of π-conjugated systems. researchgate.net A π-conjugated system consists of alternating single and double bonds, which allows for the delocalization of π-electrons across the molecule. mdpi.com This delocalization is fundamental to the electronic and optical properties of these materials. acs.org

The introduction of flexible alkyl side chains onto the thiophene backbone is a critical strategy for improving the processability of these materials. rsc.org Unsubstituted polythiophenes are often insoluble and difficult to process, limiting their practical applications. rsc.org The addition of alkyl chains enhances solubility, allowing for the creation of thin films and fibers essential for electronic devices. rsc.org

Furthermore, the nature of the alkyl side chain—its length, branching, and regioregularity—profoundly influences the material's properties. rsc.orgnsrrc.org.tw For example, the length of the alkyl chain can affect the packing of polymer chains in the solid state, which in turn impacts charge carrier mobility. researchgate.net Research has shown that even subtle changes, such as introducing a methyl branch to the side chain, can suppress chain mobility and crystallization, leading to enhanced performance in photovoltaic applications. nsrrc.org.tw The ability to systematically modify the alkyl substituents allows for precise control over the electronic energy levels (HOMO and LUMO) and the band gap of the resulting polymers, a crucial aspect in the design of organic semiconductors. mdpi.comresearchgate.net

Contextualizing 2-Methyl-5-pentylthiophene within Advanced Alkylthiophene Studies

This compound is a specific alkylthiophene that serves as a relevant example in advanced studies of this class of compounds. Its structure consists of a thiophene ring substituted with a methyl group at the 2-position and a pentyl group at the 5-position.

This particular substitution pattern influences its physicochemical properties. While specific research focusing solely on this compound is not extensively documented in high-impact literature, its properties can be inferred from the study of related alkylthiophenes. The presence of both a short methyl group and a longer pentyl chain would affect its solubility, boiling point, and molecular packing in a unique way compared to symmetrically substituted or single-substituted thiophenes.

The table below presents some of the key physicochemical properties of this compound and the related compound 2-pentylthiophene (B1218760) for comparison.

| Property | This compound | 2-Pentylthiophene |

| Molecular Formula | C10H16S | C9H14S |

| Molecular Weight | 168.30 g/mol chemeo.com | 154.27 g/mol chemeo.com |

| Boiling Point | Not specified | 201.00 °C thegoodscentscompany.com |

| Density | Not specified | 0.94200 to 0.94900 @ 25.00 °C thegoodscentscompany.com |

| Refractive Index | Not specified | 1.49300 to 1.50100 @ 20.00 °C thegoodscentscompany.com |

In the context of advanced alkylthiophene research, a molecule like this compound could be of interest for several reasons. The asymmetry of its substitution could lead to interesting self-assembly properties. Furthermore, it can serve as a monomer for the synthesis of well-defined polythiophenes. The combination of a small methyl group and a more flexible pentyl group could offer a balance between crystallinity and solubility in the resulting polymer, which is a critical parameter for optimizing the performance of organic electronic devices. While not as commonly studied as poly(3-hexylthiophene) (P3HT), the investigation of polymers derived from asymmetrically substituted monomers like this compound is an active area of research aimed at fine-tuning the properties of conjugated polymers for specific applications. nsrrc.org.twresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

113591-58-5 |

|---|---|

Molecular Formula |

C10H16S |

Molecular Weight |

168.30 g/mol |

IUPAC Name |

2-methyl-5-pentylthiophene |

InChI |

InChI=1S/C10H16S/c1-3-4-5-6-10-8-7-9(2)11-10/h7-8H,3-6H2,1-2H3 |

InChI Key |

SAQLTJYOYWUZSD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC=C(S1)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Alkylthiophene Systems

Electrophilic Aromatic Substitution Reactions on Alkylthiophenes

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and for alkylthiophenes like 2-Methyl-5-pentylthiophene, the reaction's regioselectivity and rate are significantly influenced by the activating nature of the alkyl groups. These reactions proceed via a two-step mechanism: the initial attack of the aromatic ring on an electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.commsu.edu The alkyl groups, being electron-donating, increase the nucleophilicity of the thiophene (B33073) ring, making it more reactive than benzene (B151609) towards electrophiles. total-synthesis.com

The directing effects of the methyl and pentyl groups in this compound guide incoming electrophiles. Both are ortho-, para-directing activators. mnstate.edu In the case of 2,5-disubstituted thiophenes, electrophilic attack occurs preferentially at the C3 and C4 positions, the available "ortho" positions. The specific distribution of products would depend on the steric hindrance posed by the pentyl group and the nature of the electrophile.

Key electrophilic aromatic substitution reactions applicable to alkylthiophenes include:

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) typically requires a Lewis acid catalyst. total-synthesis.com

Nitration: The introduction of a nitro group (-NO2) is achieved using a mixture of nitric and sulfuric acids. total-synthesis.com

Sulfonation: The addition of a sulfonic acid group (-SO3H) is accomplished with fuming sulfuric acid. total-synthesis.com

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl and acyl groups, respectively, using an alkyl halide or acyl halide in the presence of a Lewis acid. total-synthesis.comnptel.ac.in However, Friedel-Crafts alkylation on already alkylated thiophenes can be prone to polyalkylation and carbocation rearrangements. mnstate.edu

Oxidative and Reductive Transformations of the Thiophene Nucleus

The thiophene ring in this compound can undergo both oxidative and reductive transformations, which can alter the aromatic system and introduce new functionalities.

Oxidative Transformations: Oxidation of thiophenes can lead to several products depending on the oxidant and reaction conditions.

S-Oxidation: Substituted thiophenes can be oxidized at the sulfur atom to form thiophene S-oxides. femaflavor.org These S-oxides are reactive intermediates that can undergo further reactions, such as Diels-Alder-type dimerizations or Michael-type additions. femaflavor.org

Epoxidation: Oxidation can also occur on the carbon-carbon double bonds of the thiophene ring to form an arene epoxide. femaflavor.org This is a common metabolic pathway for thiophene-containing compounds. femaflavor.org

Ring Opening: Under stronger oxidative conditions, the thiophene ring can be cleaved. For instance, oxidation of the thiophene ring can lead to the formation of thiolactones, which can be further oxidized to yield ring-opened products. femaflavor.org

Reductive Transformations: Reduction of the thiophene nucleus is also possible, although it often requires specific catalysts and conditions.

Catalytic Hydrogenation: The thiophene ring can be hydrogenated to tetrahydrothiophene, though this typically requires forcing conditions due to the aromatic stability of the ring. Spinel-based catalysts have shown potential in the hydrogenation of biomass-derived molecules, which could be applicable to thiophenes. rsc.org

Reductive Desulfurization: A common reaction for thiophenes is reductive desulfurization, often achieved using Raney nickel. This process removes the sulfur atom and saturates the carbon chain, which in the case of this compound would lead to the formation of 2-methylnonane.

Nucleophilic Substitution Reactions on Substituted Thiophenes

Nucleophilic aromatic substitution (SNAr) on an unsubstituted thiophene ring is generally difficult due to the electron-rich nature of the ring. However, the presence of strong electron-withdrawing groups can facilitate such reactions. uoanbar.edu.iq For this compound, which possesses electron-donating alkyl groups, SNAr is not a facile process.

Nucleophilic substitution is more likely to occur if a leaving group is present on the thiophene ring. For instance, halothiophenes can undergo nucleophilic substitution, and interestingly, they are often more reactive than their benzene analogues. uoanbar.edu.iq This increased reactivity is attributed to the ability of the sulfur atom to stabilize the intermediate through the involvement of its d-orbitals. uoanbar.edu.iq

While direct nucleophilic attack on the thiophene ring of this compound is unlikely, reactions involving nucleophiles could occur at a benzylic-like position if the alkyl side chain were functionalized.

Mechanistic Pathways in Complex Reaction Environments

Formation Mechanisms of Alkylthiophenes in Thermal Degradation Systems (e.g., Maillard-Type Reactions involving cysteine and aldehydes)

Alkylthiophenes, including 2-pentylthiophene (B1218760), are recognized as important flavor compounds formed during the thermal processing of food, particularly through Maillard reactions. kosfaj.orgnih.gov The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars. kosfaj.org

The formation of this compound in such systems likely involves the interaction of sulfur-containing amino acids like cysteine with lipid degradation products. Here's a plausible mechanistic pathway:

Strecker Degradation: Cysteine undergoes Strecker degradation to produce hydrogen sulfide (B99878) (H₂S), ammonia, and aldehydes.

Lipid Oxidation: Lipids present in the system undergo oxidation to form various aldehydes and ketones. For the formation of a pentyl-substituted thiophene, an aldehyde with a corresponding carbon chain, such as hexanal, would be a likely precursor.

Reaction of H₂S with Carbonyls: The H₂S generated from cysteine can react with dicarbonyl compounds, which are intermediates in the Maillard reaction, or with aldehydes from lipid oxidation.

Thiophene Ring Formation: The reaction of H₂S with two carbonyl-containing molecules can lead to the formation of the thiophene ring. For instance, the reaction of H₂S with a dicarbonyl species and an aldehyde can lead to the formation of an alkylthiophene. The methyl group could originate from another aldehyde or a sugar fragmentation product.

Studies have shown that the presence of lipids in Maillard reaction systems can promote the formation of alkyl heterocyclic compounds like 2-pentylthiophene. kosfaj.org Isotope labeling studies using [¹³C₆]glucose and cysteine have helped to elucidate the origins of the carbon atoms in the resulting flavor compounds, confirming that both the sugar and other precursors contribute to the final structure. nih.gov

Investigation of Catalytic Cycles in Thiophene Functionalization

The functionalization of thiophenes through catalytic methods is an active area of research, aiming to introduce new chemical groups onto the thiophene ring with high selectivity and efficiency. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts are widely used for cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. Reactions like Suzuki-Miyaura and Stille couplings can be used to introduce aryl or other groups onto a pre-functionalized thiophene (e.g., a halothiophene). A general catalytic cycle for such reactions involves:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the halo-thiophene.

Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product. beilstein-journals.org

C-H Functionalization: More recently, direct C-H functionalization has emerged as a powerful tool for modifying thiophenes without the need for pre-functionalization. esciencesspectrum.com These reactions often employ transition metal catalysts (e.g., palladium, rhodium, or earth-abundant metals) to activate a C-H bond on the thiophene ring and couple it with a reaction partner. caltech.educaltech.edu The catalytic cycles for these reactions are diverse and can involve concerted metalation-deprotonation pathways or the generation of organometallic intermediates. beilstein-journals.org

For this compound, C-H functionalization would likely occur at the C3 or C4 positions. The choice of catalyst and reaction conditions can provide control over the regioselectivity of the functionalization. caltech.edu

Advanced Spectroscopic and Analytical Characterization Techniques in Alkylthiophene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidationresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. researchgate.netox.ac.uk By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework. researchgate.netox.ac.uk

Proton Nuclear Magnetic Resonance (¹H NMR) Methodologiesnih.govhmdb.ca

Proton NMR (¹H NMR) spectroscopy provides specific information about the hydrogen atoms within a molecule, revealing details about their chemical environment and proximity to other atoms. In the case of 2-Methyl-5-pentylthiophene, the ¹H NMR spectrum exhibits characteristic signals corresponding to the protons on the thiophene (B33073) ring and the alkyl substituents.

For the related compound 2-pentylthiophene (B1218760), the protons on the thiophene ring typically appear as multiplets in the aromatic region of the spectrum. nih.gov The protons of the pentyl group's methylene (B1212753) (CH₂) and methyl (CH₃) groups produce signals at distinct chemical shifts, with their splitting patterns providing information about neighboring protons. libretexts.org For instance, the terminal methyl group of the pentyl chain would typically appear as a triplet. libretexts.org

Table 1: Representative ¹H NMR Data for a Related Alkylthiophene

| Functional Group | Chemical Shift (ppm) Range | Multiplicity |

|---|---|---|

| Thiophene Ring Protons | 6.50 - 7.10 | Multiplet |

| α-Methylene (Thiophene-CH₂-) | 2.70 - 2.90 | Triplet |

| Methylene (-CH₂-) | 1.30 - 1.75 | Multiplet |

| Terminal Methyl (-CH₃) | 0.85 - 0.95 | Triplet |

Data is illustrative and based on typical values for similar structures. nih.govgoogle.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Methodologieshmdb.carsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. pressbooks.pub Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the complete mapping of the carbon framework. pressbooks.publibretexts.org The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, which often allows for the resolution of individual carbon signals without the overlap that can occur in proton spectra. pressbooks.pub

In the ¹³C NMR spectrum of a compound like 2-pentylthiophene, the carbon atoms of the thiophene ring resonate at lower field (higher ppm values) compared to the aliphatic carbons of the pentyl chain. nih.gov The carbon attached to the sulfur atom and the substituted carbons show distinct chemical shifts. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (with methyl group) | ~138-140 |

| C3 | ~125-127 |

| C4 | ~123-125 |

| C5 (with pentyl group) | ~144-146 |

| Methyl Carbon (-CH₃) | ~15 |

| Pentyl Chain Carbons | ~14-32 |

Values are estimations based on typical substituent effects on the thiophene ring. nih.govmasterorganicchemistry.com

Vibrational Spectroscopy for Functional Group and Structural Analysis

Infrared (IR) Spectroscopycore.ac.uk

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. vscht.cz The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to the stretching and bending vibrations of different bonds. vscht.czdocbrown.info For this compound, key IR absorptions include C-H stretching vibrations of the aromatic thiophene ring and the aliphatic alkyl chains, as well as C-C and C-S stretching within the ring. iosrjournals.org

Table 3: Characteristic IR Absorption Frequencies for Alkylthiophenes

| Vibrational Mode | Wavenumber (cm⁻¹) Range |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 vscht.cz |

| Aliphatic C-H Stretch | 3000 - 2850 libretexts.org |

| C=C Ring Stretch | 1600 - 1450 iosrjournals.org |

| C-H Bend (Alkyl) | 1470 - 1365 docbrown.info |

| C-S Stretch | 850 - 600 iosrjournals.org |

Data is based on general ranges for substituted thiophenes. vscht.czdocbrown.infoiosrjournals.orglibretexts.org

Raman Spectroscopycore.ac.uk

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. frontiersin.org It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the carbon backbone and the thiophene ring structure. frontiersin.orgnih.gov In alkylthiophenes, the C=C and C-S stretching modes of the thiophene ring are typically strong in the Raman spectrum. acs.orgcolab.ws The positions and intensities of Raman bands can also be sensitive to the conformation and packing of molecules in the solid state. rsc.org

Table 4: Prominent Raman Shifts for Substituted Thiophenes

| Vibrational Mode | Raman Shift (cm⁻¹) Range |

|---|---|

| C=C Symmetric Stretch | 1450 - 1550 rsc.org |

| C-S Symmetric Stretch | 650 - 750 |

| Ring Deformation | 1000 - 1200 |

Data is illustrative for the class of compounds. rsc.org

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysisrsc.orgcapes.gov.brlegislation.gov.uk

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and, through analysis of its fragmentation patterns, can help elucidate its structure. researchgate.net For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight.

The fragmentation pattern observed in the mass spectrum is a result of the molecule breaking apart in a predictable manner upon ionization. For alkylthiophenes, common fragmentation pathways include the cleavage of the alkyl chain. The most prominent peak in the mass spectrum of 2-pentylthiophene is often observed at m/z 97, corresponding to the thiophene ring with a methylene group attached, resulting from the loss of a butyl radical. nih.gov

Table 5: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Description |

|---|---|---|

| [M]⁺ | 168 | Molecular Ion |

| [M-C₄H₉]⁺ | 111 | Loss of a butyl radical |

| [C₅H₅S]⁺ | 97 | Thienylmethyl cation |

Fragmentation data is predicted based on common pathways for similar structures. nih.govscispace.comnih.govresearchgate.netresearchgate.net

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a fundamental technique for the structural elucidation of volatile organic compounds, including this compound. Upon introduction into the mass spectrometer, the molecule is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a positively charged molecular ion (M+•) and subsequent fragmentation into smaller, characteristic ions.

The mass spectrum of this compound is distinguished by a clear molecular ion peak corresponding to its molecular weight. The primary fragmentation pathway involves cleavage of the C-C bond beta to the aromatic thiophene ring, a process analogous to benzylic cleavage in substituted benzenes. This is due to the high stability of the resulting thienylmethyl-type carbocation.

For this compound, this β-cleavage results in the loss of a butyl radical (•C4H9) from the pentyl side chain, yielding the most abundant fragment ion, which is designated as the base peak of the spectrum. The identification of the molecular ion peak confirms the compound's molecular mass, while the specific fragmentation pattern provides definitive evidence for the arrangement of the alkyl substituents on the thiophene core.

Table 1: Key EI-MS Fragmentation Data for this compound Click on the headers to sort the data.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Significance |

|---|---|---|

| 168 | [C10H16S]+• | Molecular Ion (M+•) |

| 111 | [M - C4H9]+ | Base Peak; Result of β-cleavage, confirms pentyl chain structure |

| 97 | [M - C5H11]+ | Loss of the entire pentyl radical |

| 153 | [M - CH3]+ | Loss of the methyl radical |

Gas Chromatography-Mass Spectrometry (GC-MS) Coupling for Volatile Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the identification and quantification of this compound within complex volatile and semi-volatile mixtures, such as petroleum fractions, shale oil, or environmental samples. The technique combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry.

In a typical GC-MS analysis, the sample is injected into the GC, where compounds are separated based on their boiling points and affinity for the stationary phase of the chromatographic column (e.g., a non-polar DB-5 or HP-5MS column). This compound elutes at a specific retention time, which is a characteristic property under defined analytical conditions. The retention index (RI) is often calculated to provide a more robust, inter-laboratory comparable identifier than retention time alone.

As the compound elutes from the GC column, it enters the mass spectrometer, where an EI mass spectrum is generated. The resulting spectrum is compared against spectral libraries (e.g., NIST, Wiley) for tentative identification. Confirmation is achieved by matching both the retention index and the mass spectrum of the unknown peak with that of an authentic standard of this compound. This dual-confirmation approach provides high confidence in the identification of the analyte, even at trace levels.

Table 2: GC-MS Analytical Parameters for this compound Identification Click on the headers to sort the data.

| Parameter | Typical Value / Description | Purpose |

|---|---|---|

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5) | Separation of semi-volatile compounds |

| Retention Index (RI) | ~1385 (on DB-5 type column) | Standardized retention parameter for compound identification |

| Key Diagnostic Ions (m/z) | 168, 111, 97 | Used for library matching and Selected Ion Monitoring (SIM) |

| Analysis Mode | Full Scan / SIM | Full scan for identification; SIM for high-sensitivity quantification |

Electronic Absorption and Emission Spectroscopy for Optical Property Assessment (e.g., UV-Vis, Fluorescence for conjugated systems)

The optical properties of this compound are governed by the electronic structure of the conjugated thiophene ring. Ultraviolet-Visible (UV-Vis) spectroscopy is used to probe the electronic transitions within the molecule. The thiophene core acts as a chromophore, exhibiting a strong absorption band in the UV region.

This absorption is attributed to a π → π* electronic transition within the five-membered aromatic ring. Compared to unsubstituted thiophene (λmax ≈ 231 nm), the presence of two electron-donating alkyl groups (methyl and pentyl) at the 2- and 5-positions causes a slight bathochromic (red) shift in the absorption maximum. This shift is due to the inductive effect of the alkyl groups, which raises the energy of the highest occupied molecular orbital (HOMO) without significantly affecting the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap.

Simple monomeric thiophenes like this compound are typically characterized by very low fluorescence quantum yields at room temperature in solution. The excited state energy is efficiently dissipated through non-radiative pathways such as vibrational relaxation and intersystem crossing. Consequently, they are generally considered non-emissive under standard conditions, a property that contrasts sharply with larger polythiophene systems, which can be highly fluorescent.

Table 3: UV-Vis Spectroscopic Data for this compound Click on the headers to sort the data.

| Parameter | Value | Solvent | Interpretation |

|---|---|---|---|

| λmax (Absorption Maximum) | ~238 nm | Hexane | Corresponds to the π → π* transition of the substituted thiophene ring |

| Fluorescence | Negligible / Non-fluorescent | Common organic solvents | Efficient non-radiative decay from the excited state |

Electrochemical Techniques for Redox Behavior Characterization (e.g., Cyclic Voltammetry for polymerizable thiophenes)

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of electroactive species, such as thiophene monomers. The oxidation potential of a thiophene monomer is a critical parameter, as it relates to the ease of electron removal and is the first step in electrochemical polymerization to form conductive polythiophenes.

For this compound, the electron-donating nature of the methyl and pentyl groups increases the electron density on the thiophene ring. This destabilizes the HOMO, making the molecule easier to oxidize compared to unsubstituted thiophene. A CV scan of this compound in a suitable electrolyte solution (e.g., acetonitrile (B52724) with a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate) reveals an oxidation peak at a specific potential.

A crucial structural feature of this compound is that both alpha-positions (C2 and C5) of the thiophene ring are substituted. Standard electropolymerization of thiophenes proceeds via radical cation coupling at these alpha-positions. Since both sites are blocked in this isomer, it cannot undergo electropolymerization to form a high molecular weight polymer. The oxidation process observed in its voltammogram is therefore typically irreversible, as the resulting radical cation cannot propagate into a polymer chain and instead undergoes other decomposition or dimerization reactions. This makes it a useful model compound for studying the initial oxidation event or for use as a chain-capping agent in copolymerization reactions.

Table 4: Representative Cyclic Voltammetry Data for this compound Click on the headers to sort the data.

| Parameter | Value | Conditions |

|---|---|---|

| Anodic Peak Potential (Epa) | ~ +1.25 V | vs. Ag/AgCl; Pt electrode; 0.1 M TBAPF6 in Acetonitrile; 100 mV/s |

| Redox Behavior | Irreversible Oxidation | No corresponding reduction peak is observed on the reverse scan |

| Polymerizability | Non-polymerizable | Alpha-positions (C2, C5) are blocked by alkyl substituents |

Thermogravimetric Analysis (TGA) for Thermal Stability Characterization

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For a volatile monomer like this compound, TGA provides information primarily on its volatility and boiling point rather than its decomposition temperature, which is a more relevant parameter for non-volatile materials like polymers.

When a sample of this compound is heated in a TGA instrument, typically under an inert nitrogen atmosphere, its mass remains stable until the temperature approaches its boiling point. As the temperature increases, the compound begins to evaporate, resulting in a sharp, single-step mass loss in the TGA curve. The entire sample mass is lost to volatilization.

The temperature at which a certain percentage of mass loss occurs (e.g., Td5 for 5% loss) is often reported as the onset of the event. For this compound, the Td5 value is significantly influenced by its vapor pressure and the experimental conditions (e.g., heating rate, gas flow rate). The main mass loss event will be centered around its atmospheric boiling point (approx. 211 °C). This analysis confirms the compound's purity (absence of non-volatile residues) and provides a clear measure of its volatility profile.

Table 5: Thermogravimetric Analysis Data for this compound Click on the headers to sort the data.

| Parameter | Typical Value | Interpretation |

|---|---|---|

| Temperature at 5% Mass Loss (Td5) | ~185 °C | Onset of significant volatilization under N2 atmosphere (10 °C/min heating rate) |

| Temperature at 50% Mass Loss (Td50) | ~210 °C | Correlates closely with the boiling point of the compound |

| Residual Mass at 400 °C | ~0% | Indicates complete volatilization and absence of non-volatile impurities |

Compound Index

Theoretical and Computational Chemistry Approaches in Alkylthiophene Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, grounded in the principles of quantum mechanics, are pivotal for understanding the electronic structure and predicting the reactivity of alkylthiophenes. These methods solve the Schrödinger equation for a given molecule to determine its electronic states and properties. nih.govmdpi.com

Density Functional Theory (DFT) and ab initio methods are two of the most powerful quantum chemical tools for studying the ground state properties of molecules. mdpi.com Ab initio methods calculate molecular properties from first principles without using experimental data, while DFT methods determine the electronic structure based on the electron density, offering a balance between accuracy and computational cost. nectec.or.thresearchgate.net

These methods are used to optimize the molecular geometry of alkylthiophenes, predicting bond lengths and angles. researchgate.netnih.gov For instance, in a thiophene (B33073) ring, the C-S bond lengths are calculated to be around 1.75-1.78 Å, and the bond angle around the sulfur atom is approximately 91.5°. nih.gov Such calculations provide a detailed three-dimensional structure of molecules like 2-methyl-5-pentylthiophene.

Furthermore, DFT and ab initio calculations are employed to understand the electronic properties, such as the distribution of electrons and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between HOMO and LUMO, known as the band gap, is a critical parameter for materials used in electronic applications. nectec.or.th Studies on thiophene monomers and dimers have shown that hybrid DFT functionals like B3LYP can predict these energy gaps with high accuracy, often in good agreement with experimental values. nectec.or.thresearchgate.net

Table 1: Comparison of Computational Methods for Thiophene Band Gap Calculation

| Method | Functional | Calculated Band Gap (eV) for Monomer | Experimental Band Gap (eV) |

|---|---|---|---|

| Hartree-Fock (HF) | - | Overestimated by up to 6.10 eV | 4.05 |

| DFT | BLYP | Underestimated by up to 1.77 eV | 4.05 |

| DFT | B3LYP | 4.06 | 4.05 |

| DFT | B3P86 | 4.11 | 4.05 |

This table is generated based on data from studies on thiophene monomers. nectec.or.thresearchgate.net

Quantum chemical methods are also crucial for determining the thermochemical properties of alkyl-substituted thiophenes, such as their enthalpy of formation. doaj.org The enthalpy of formation is a measure of the energy change when a compound is formed from its constituent elements in their standard states.

Theoretical calculations of the enthalpy of formation are often performed using isodesmic reactions. This approach involves a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculations. Various computational methods, including B2PLYP-D3/cc-pVTZ, have been successfully used to calculate the enthalpies of formation for a series of alkyl-substituted thiophenes, yielding results that are in close agreement with experimental data. researchgate.net A computational study on β-alkylthiophenes concluded that these compounds show promise as conducting polymers based on their calculated properties. nih.gov

Table 2: Calculated Gas-Phase Enthalpies of Formation (ΔfH°(g)) for select 2-alkylthiophenes at 298.15 K

| Compound | Method | Calculated ΔfH°(g) (kJ/mol) |

|---|---|---|

| 2-methylthiophene (B1210033) | B2PLYP-D3/cc-pVTZ | 77.8 |

| 2-ethylthiophene | B2PLYP-D3/cc-pVTZ | 43.1 |

| 2-propylthiophene | B2PLYP-D3/cc-pVTZ | 22.2 |

| 2-butylthiophene | B2PLYP-D3/cc-pVTZ | 1.7 |

| 2-pentylthiophene (B1218760) | B2PLYP-D3/cc-pVTZ | -23.4 |

| 2-hexylthiophene | B2PLYP-D3/cc-pVTZ | -43.9 |

Data derived from computational studies using quasi-isodesmic reactions. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations for Supramolecular Organization and Interfacial Phenomena

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. hawaii.edu By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the dynamic behavior of complex systems, such as the interaction of polymers with biological membranes. nih.gov

MD simulations have been successfully employed to model the insertion of hydrophobic molecules, including poly(alkylthiophenes) (PATs), into lipid membranes. scispace.com These simulations are valuable for understanding how these conductive polymers might interact with and integrate into biological bilayers, a process that is hypothesized to be responsible for observed increases in the electrical conductance of such membranes. scispace.com

The simulations can track the trajectory of a PAT chain as it approaches and inserts into a phospholipid bilayer, providing a step-by-step visualization of the insertion mechanism. scispace.comnih.gov This allows researchers to analyze the forces and interactions that govern this process at the molecular level. Such studies are critical for the development of biocompatible electronic materials and for understanding the potential biological applications and implications of PATs. scispace.commdpi.com

Computational Mechanistic Elucidation of Thiophene Transformations

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions involving thiophenes. By calculating the potential energy surfaces of a reaction, researchers can identify transition states, intermediates, and reaction pathways, offering a detailed picture of how a transformation occurs. acs.org

For instance, DFT calculations have been used to clarify the decomposition mechanism of thiophene during pyrolysis. acs.org These studies have shown that thiophene pyrolysis primarily proceeds through a hydrogen-transfer reaction at high temperatures. acs.org Similarly, computational methods have been employed to investigate the photochemical isomerization of thiophenes, revealing the crucial role of conical intersections in the reaction pathways. researchgate.net These theoretical investigations have provided explanations for experimental observations and have allowed for predictions to be made about the reactivity of different thiophene derivatives. researchgate.net The conversion of thiophene under various conditions, such as in the presence of hydrogen or during CO2 gasification, has also been explored using these methods, detailing the reaction paths and energy barriers involved. acs.orgnih.gov

Predictive Modeling of Structure-Property Relationships for Advanced Materials

A key goal in materials science is to understand and predict how the chemical structure of a molecule determines its macroscopic properties. Computational modeling plays a crucial role in establishing these structure-property relationships for advanced materials based on alkylthiophenes. psu.edu

By systematically modifying the structure of alkylthiophenes in silico—for example, by changing the length or position of the alkyl side chains—and then calculating the resulting electronic and physical properties, researchers can identify trends and develop predictive models. nih.gov For instance, studies on conjugated polymers with fused thiophene rings have shown that the number of fused rings and the arrangement of alkyl side chains can significantly influence the polymer's crystalline structure and charge carrier mobility. nih.gov

Quantitative Structure-Property Relationship (QSPR) models, which use statistical methods to correlate molecular descriptors with experimental properties, are also developed using data from computational chemistry. nih.govetsu.edu These models can then be used to predict the properties of new, unsynthesized alkylthiophene derivatives, thereby guiding the design of materials with optimized performance for applications such as organic field-effect transistors and sensors. nih.gov

Polymerization and Oligomerization Studies of Alkylthiophene Monomers E.g., 2 Methyl 5 Pentylthiophene As a Monomeric Precursor

Regioregularity Control in Poly(alkylthiophene) Synthesis

The precise control over the head-to-tail (HT) coupling of 3-alkylthiophene monomers is paramount for achieving highly ordered, crystalline polymers with enhanced charge carrier mobility. cmu.edu Several synthetic methods have been developed to achieve high degrees of regioregularity.

McCullough Method for Regioregular Polymerization

The McCullough method is a pioneering technique for the synthesis of highly regioregular, head-to-tail coupled poly(3-alkylthiophene)s (PATs). cmu.edu This method involves the regiospecific metalation of a 2-bromo-3-alkylthiophene monomer, followed by a nickel-catalyzed cross-coupling polymerization. The process typically yields polymers with a high percentage of HT linkages, leading to materials with improved electronic properties. nih.gov While the general principles of the McCullough method are widely applicable to various 3-alkylthiophenes, specific adaptation of reaction conditions would be necessary for the polymerization of a 2-Methyl-5-pentylthiophene precursor.

Rieke Method Utilizing Activated Zinc

The Rieke method provides an alternative route to regioregular PATs through the use of highly reactive, or "activated," zinc. cmu.edu This method typically involves the oxidative addition of a 2,5-dihalo-3-alkylthiophene monomer to the activated zinc, forming an organozinc intermediate. Subsequent polymerization, often catalyzed by a nickel or palladium complex, leads to the formation of the desired poly(alkylthiophene). rsc.org The high reactivity of Rieke zinc allows for the polymerization to proceed under mild conditions. nih.gov The successful application of this method to this compound would depend on the efficient formation of the corresponding organozinc monomer.

Grignard Metathesis (GRIM) Polymerization for Controlled Architectures

Grignard Metathesis (GRIM) polymerization is a powerful and versatile method for synthesizing well-defined, regioregular poly(alkylthiophene)s. cmu.edu This technique involves the reaction of a 2,5-dihalo-3-alkylthiophene monomer with a Grignard reagent, leading to a halogen-magnesium exchange and the formation of a thiophene (B33073) Grignard species. cmu.edu A nickel catalyst then facilitates a chain-growth polymerization, which can exhibit living characteristics, allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersities. core.ac.uk This level of control makes GRIM polymerization particularly suitable for creating complex polymer architectures, such as block copolymers. researchgate.nettdl.org The application of GRIM to this compound would offer a pathway to precisely engineered polymeric materials.

Oxidative Polymerization Techniques for Conjugated Polymers

Oxidative polymerization methods offer a more direct route to poly(alkylthiophene)s, though often with less control over regioregularity compared to the cross-coupling methods.

Chemical Oxidative Polymerization (e.g., using Ferric Chloride)

Chemical oxidative polymerization is a straightforward and widely used method for synthesizing polythiophenes. kpi.ua In this approach, the monomer is treated with a chemical oxidant, such as ferric chloride (FeCl₃). kpi.uaredalyc.org The oxidant induces the formation of radical cations from the monomer units, which then couple to form the polymer chain. researchgate.netnih.gov While this method is simple and can produce high molecular weight polymers, it typically results in a lower degree of regioregularity due to the less controlled nature of the coupling reactions. kpi.ua The properties of poly(this compound) synthesized by this method would be influenced by the specific reaction conditions, such as the choice of solvent and the monomer-to-oxidant ratio. redalyc.org

Electrochemical Polymerization: Kinetics and Mechanism

Electrochemical polymerization is another oxidative technique where the polymerization is initiated by the application of an electrical potential. dtic.mil The monomer, in a suitable electrolyte solution, is oxidized at the surface of an electrode, leading to the formation of a polymer film directly on the electrode. researchgate.net This method allows for in-situ characterization of the polymer growth and properties. The kinetics and mechanism of electropolymerization are complex and depend on factors such as the applied potential, solvent, and electrolyte. dtic.mil For a monomer like this compound, the oxidation potential would be a key parameter determining the feasibility and outcome of the polymerization. The addition of oligothiophenes like bithiophene or terthiophene has been shown to enhance the rate of polymerization and lower the required applied potentials for other alkylthiophenes. dtic.mil

Chain-Growth and C-H Activated Polymerization Strategies

Chain-growth polymerization methods are pivotal for achieving control over molecular weight and dispersity in poly(alkylthiophene)s. One of the most significant advancements in this area is the development of catalyst-transfer polycondensation (CTP). umich.edu This method, often utilizing nickel catalysts, exhibits characteristics of a living polymerization, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. umich.eduresearchgate.net The mechanism involves the catalyst remaining associated with the growing polymer chain and "transferring" along the chain as new monomer units are added. researchgate.net This process is particularly effective for the synthesis of regioregular poly(3-alkylthiophene)s, where the consistent head-to-tail (HT) coupling of the asymmetric monomer units leads to enhanced electronic properties. cmu.edunih.gov For a symmetrical monomer like this compound, regioregularity is not a concern, simplifying the polymerization process.

The Grignard Metathesis (GRIM) method is a prominent example of catalyst-transfer polycondensation. cmu.edu It typically involves the treatment of a dihalo-alkylthiophene monomer with an alkyl Grignard reagent to form a magnesium-halogen exchange, followed by the addition of a nickel catalyst like Ni(dppp)Cl₂ to initiate polymerization. cmu.edunih.gov This approach allows for the synthesis of high molecular weight polymers with controlled architectures.

In recent years, direct arylation polymerization (DArP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling polymerizations. rsc.orgnih.gov DArP strategies involve the direct coupling of C-H bonds with C-halogen bonds, eliminating the need for pre-functionalization of the monomer with organometallic reagents. rsc.org This method has been successfully applied to the synthesis of various polythiophenes. dntb.gov.ua For a monomer like this compound, a potential DArP approach would involve the palladium-catalyzed coupling of the C-H bonds on the thiophene ring. Challenges in DArP include controlling the regioselectivity and preventing homocoupling side reactions. nih.gov However, advancements in catalyst design are continually addressing these issues. researchgate.net

| Polymerization Strategy | Catalyst System (Typical) | Key Advantages | Representative Monomers Studied |

| Catalyst-Transfer Polycondensation (GRIM) | Ni(dppp)Cl₂ | Living polymerization characteristics, control over molecular weight, narrow polydispersity, high regioregularity for 3-alkylthiophenes. umich.educmu.edu | 2,5-dibromo-3-hexylthiophene umich.edu |

| Direct Arylation Polymerization (DArP) | Pd(OAc)₂ / P(o-MeOPh)₃ | Atom-economical, avoids organometallic reagents, reduced waste. rsc.orgnih.gov | 2-bromo-3-hexylthiophene researchgate.net |

Synthesis and Characterization of Defined Oligo(alkylthiophene)s

The synthesis of well-defined, monodisperse oligothiophenes is essential for understanding the fundamental structure-property relationships in their polymeric counterparts. nih.gov These oligomers serve as model compounds for studying the evolution of electronic and optical properties with increasing conjugation length. Stepwise synthetic approaches are typically employed to achieve precise control over the number of repeating units.

Common strategies for synthesizing defined oligothiophenes involve iterative cross-coupling reactions, such as Suzuki or Stille couplings. nih.gov These methods allow for the sequential addition of monomer units to a growing oligomer chain. For instance, a synthetic route to an oligo(this compound) could involve the iterative coupling of a monobrominated this compound with a boronic acid or ester derivative of the same monomer. Purification after each coupling step is crucial to ensure the monodispersity of the final product.

Characterization of these defined oligomers relies on a combination of techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure and connectivity of the repeating units. Mass spectrometry, particularly MALDI-TOF, is employed to verify the precise molecular weight and monodispersity of the oligomers. UV-Vis and fluorescence spectroscopy are used to investigate the optical properties, revealing how the absorption and emission maxima shift to longer wavelengths (a red shift) with increasing oligomer length, which is indicative of increasing π-conjugation.

| Oligomer Length (n) | Synthetic Method | Characterization Techniques | Expected Trend in λmax |

| 2-4 | Iterative Suzuki Coupling | ¹H NMR, ¹³C NMR, MALDI-TOF MS | Red shift with increasing n |

| 5-8 | Iterative Stille Coupling | ¹H NMR, MALDI-TOF MS, UV-Vis | Continued red shift, approaching polymeric value |

| >8 | Convergent Synthetic Strategies | GPC, UV-Vis, Fluorescence | Saturation of λmax |

Design and Preparation of Poly(alkylthiophene) Block Copolymers

Block copolymers incorporating poly(alkylthiophene) segments are of great interest as they can self-assemble into well-defined nanostructures, combining the electronic properties of the conjugated block with the physical properties of a flexible, non-conjugated block. cmu.edunih.govmdpi.commdpi.com The synthesis of such materials typically involves living or controlled polymerization techniques to prepare a functional macroinitiator from which the second block can be grown.

One common approach is to first synthesize a well-defined poly(alkylthiophene) block with a functional end-group using a living polymerization method like GRIM. umich.edu This end-functionalized poly(alkylthiophene) can then act as a macroinitiator for the polymerization of a second monomer, such as styrene (B11656) or methyl methacrylate, via techniques like atom transfer radical polymerization (ATRP) or anionic polymerization. researchgate.net For example, a poly(this compound) block could be synthesized via GRIM, and the living chain end could be terminated with a functional group capable of initiating the polymerization of another monomer.

The characterization of these block copolymers involves techniques to confirm both the molecular architecture and the phase-separated morphology. Gel permeation chromatography (GPC) is used to determine the molecular weight and molecular weight distribution of the block copolymer. NMR spectroscopy confirms the presence of both blocks. The self-assembled nanostructures in the solid state can be visualized using techniques such as transmission electron microscopy (TEM) and atomic force microscopy (AFM).

| Block Copolymer Architecture | Synthetic Strategy | Characterization of Morphology | Potential Application |

| Poly(this compound)-b-polystyrene | GRIM followed by ATRP | TEM, AFM | Organic photovoltaics |

| Poly(this compound)-b-poly(methyl methacrylate) | GRIM followed by anionic polymerization | Small-angle X-ray scattering (SAXS) | Field-effect transistors |

| Poly(this compound)-b-poly(ethylene glycol) | Click chemistry coupling of blocks | Cryo-TEM | Biosensors |

Applications of 2 Methyl 5 Pentylthiophene and Poly Alkylthiophene S in Advanced Materials Science

Organic Semiconductors for Electronic and Optoelectronic Devices

Poly(alkylthiophene)s, derived from monomers like 2-Methyl-5-pentylthiophene, are a cornerstone of organic electronics. nih.govresearchgate.net Their semiconducting nature, combined with the solubility imparted by the alkyl side chains, allows for their use in a variety of electronic and optoelectronic devices. nih.govwikipedia.org The ability to process these materials from solution at low temperatures makes them a cost-effective alternative to traditional inorganic semiconductors. nih.gov

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) represent a significant application for poly(alkylthiophene)s. nih.govrsc.org These polymers serve as the active semiconducting layer, where their charge carrier mobility is a key determinant of device performance. nih.gov The structure and regioregularity of the polymer chain, influenced by the alkyl substituent, directly impact the molecular packing and, consequently, the efficiency of charge transport. nih.gov For instance, regioregular poly(3-alkylthiophene)s have been extensively studied for their favorable microstructural organization and good hole transport properties. nih.gov

Research has shown that the length and branching of the alkyl side chains in poly(alkylthiophene)s can be engineered to optimize OFET performance. nih.gov While polymers like poly(3-hexylthiophene) (P3HT) are widely studied, variations in the alkyl group, such as using pentyl chains, can influence the material's properties. nih.gov The introduction of different side chains can affect thin-film morphology and crystallinity, which are crucial for achieving high mobility in OFETs. nih.gov Studies have explored the impact of side-chain engineering, including the introduction of sulfur atoms into the side chains, to enhance intermolecular interactions and charge mobility. nih.gov

| Polymer | Side Chain | Reported Mobility (cm²/Vs) | Reference |

| P3HT | Hexyl | ~0.1 | rsc.org |

| P3EHTT | 2-ethylhexylthio | Increased by a factor of 3 compared to P3EHT | nih.gov |

| P3BT | Butyl | - | nih.gov |

| P3PT | Pentyl | - | nih.gov |

Organic Light-Emitting Diodes (OLEDs)

Poly(alkylthiophene)s are also utilized in the development of Organic Light-Emitting Diodes (OLEDs). nih.govrsc.org In these devices, the polymer's ability to emit light upon the application of an electric field is harnessed. spiedigitallibrary.orgsigmaaldrich.com The color of the emitted light can be tuned by modifying the chemical structure of the polymer, including the nature of the alkyl side chains. sigmaaldrich.com For example, introducing bulky side groups can alter the planarity of the polymer backbone, leading to a shift in the emission spectrum. sigmaaldrich.com

The efficiency of OLEDs is dependent on the photoluminescence quantum efficiency of the emissive polymer layer. aip.org Research has demonstrated that the regioregularity of poly(alkylthiophene)s plays a critical role in their optical properties, with different conformations leading to significant variations in luminescence efficiency. aip.org While poly(3-alkylthiophene)s typically exhibit red-orange electroluminescence, their derivatives can be used to achieve a range of emission colors. spiedigitallibrary.orgsigmaaldrich.com Furthermore, these polymers can be incorporated into multilayered OLED structures to enhance device performance. spiedigitallibrary.org

Organic Photovoltaics (OPVs) and Polymer Solar Cells

In the realm of renewable energy, poly(alkylthiophene)s are key materials in the fabrication of Organic Photovoltaics (OPVs) and polymer solar cells. nih.govucla.edu These devices convert sunlight into electricity and rely on a blend of an electron donor (the polymer) and an electron acceptor. ucla.edu Poly(3-alkylthiophene)s, particularly the well-studied poly(3-hexylthiophene) (P3HT), are effective electron-donating materials due to their high hole mobility and ability to self-assemble into ordered structures that facilitate charge transport. nih.gov

The performance of OPVs is intricately linked to the molecular weight, side-chain length, and crystallinity of the poly(alkylthiophene) used. nih.gov For instance, studies have shown that varying the alkyl chain from butyl to octyl significantly impacts the power conversion efficiency (PCE) of the solar cell. nih.gov A study on poly(3-pentylthiophene) (P3PT) based solar cells reported a high PCE of nearly 10%. acs.org The morphology of the active layer, which is influenced by factors like the choice of solvent and annealing conditions, is crucial for creating efficient pathways for charge separation and collection. aip.org The use of nanofiber structures of poly(alkylthiophene)s has been explored as a method to create "highways" for charge transport, thereby improving device efficiency. scientific.net

| Polymer | Side Chain | Optimal Power Conversion Efficiency (PCE) | Reference |

| P3BT | Butyl | 2.4% | nih.gov |

| P3HT | Hexyl | 3.6% | nih.gov |

| P3OT | Octyl | 1.5% | nih.gov |

| P3PT | Pentyl | ~10% | acs.org |

Conductive Polymers for Sensor Technologies (e.g., Biosensors)

The electrical conductivity of poly(alkylthiophene)s, which can be modulated by external stimuli, makes them excellent candidates for sensor technologies. wikipedia.org These polymers can be incorporated into devices to detect a wide range of chemical and biological species. semanticscholar.org Changes in the polymer's environment, such as the presence of certain molecules, can induce a measurable change in its conductivity or optical properties, forming the basis of the sensing mechanism. wikipedia.org

In the field of biosensors, poly(alkylthiophene)s have shown significant promise. ucla.edusemanticscholar.org They can be functionalized to specifically interact with biological molecules, leading to highly selective sensors. semanticscholar.orgmdpi.com For example, carboxylated polythiophenes have been developed for use as fluorescent biosensors in liquid environments. researchgate.net The ability of these polymers to be processed into thin films and integrated with electrodes allows for the fabrication of compact and sensitive biosensing platforms. semanticscholar.org Molecular dynamics simulations have even been used to study the insertion of poly(alkylthiophene)s into phospholipid bilayers, which is relevant for developing biosensors and neural interfaces. nih.gov The compatibility of conducting polymers with biological molecules in aqueous solutions is a key advantage for these applications. semanticscholar.org

Self-Assembled Nanostructures and Nanofibers from Poly(alkylthiophene)s

A remarkable property of poly(alkylthiophene)s is their ability to self-assemble into well-defined nanostructures, such as nanofibers and nanowires. acs.orgcapes.gov.br This self-assembly is driven by the interplay of π-π stacking interactions between the thiophene (B33073) backbones and the crystallization of the alkyl side chains. acs.org The resulting nanofibers can have high aspect ratios and exhibit enhanced electrical and optical properties compared to the disordered polymer. rsc.orgacs.org

The formation of these nanostructures can be controlled by factors such as the choice of solvent, temperature, and polymer concentration. acs.orgcapes.gov.br For instance, using a mixture of good and poor solvents can lead to the formation of different morphologies, including nanowires and nanorings. capes.gov.br These self-assembled nanostructures are highly crystalline and can serve as quasi-one-dimensional charge carriers, making them ideal for applications in optoelectronic devices. rsc.orgrsc.org The ability to produce these nanofibers through methods like the whisker method or electrospinning opens up possibilities for scalable and solution-based fabrication of advanced materials. nih.govacs.org

Role as Building Blocks in the Synthesis of Complex Molecular Architectures

Beyond their direct use as polymers, monomers like this compound and other halo-substituted alkylthiophenes serve as fundamental building blocks for the synthesis of more complex molecular architectures. researchgate.netjcu.edu.au These thiophene derivatives can undergo a variety of chemical reactions, particularly metal-catalyzed cross-coupling reactions, to create a wide range of novel oligomeric and polymeric materials. researchgate.netjcu.edu.au

The reactivity of different positions on the thiophene ring allows for precise control over the final structure of the synthesized molecule. jcu.edu.au This control is essential for designing materials with specific electronic and optical properties tailored for applications in photonics and electronics. jcu.edu.au The synthesis of well-defined conjugated polymers with predictable molecular weights and complex backbones can be achieved through techniques like Kumada catalyst-transfer polymerization, starting from monomers like 3-alkylthiophenes. nih.gov This synthetic versatility underscores the importance of simple alkylthiophenes as foundational components in the ongoing development of next-generation organic materials. researchgate.net

Exploration in Sustainable Polymer Materials

The drive towards a circular economy and the need to reduce reliance on fossil fuels has spurred research into sustainable polymer materials. scispace.comeuropa.eu While many high-performance polymers are derived from petrochemical sources, there is a growing effort to develop bio-based and more environmentally friendly alternatives. scispace.comeuropa.eu In the realm of conductive polymers, the focus on sustainability encompasses the entire lifecycle of the material, from the synthesis of monomers to the final polymer's degradability and recyclability.

Research into sustainable polymers explores the use of renewable resources, such as biomass, to produce monomers. scispace.com For instance, 2,5-furandicarboxylic acid (FDCA), derived from sugars, is a key bio-based monomer used in the production of polyesters like poly(ethylene furanoate) (PEF), a potential replacement for petroleum-based PET. mdpi.com Similarly, the synthesis of thiophene-based monomers from renewable sources is an active area of investigation. While this compound is not directly a bio-based monomer, the broader class of poly(alkylthiophene)s is being explored within the context of sustainable materials due to their potential for use in energy-saving applications and the development of greener synthesis routes.

The synthesis of PATs has traditionally involved methods that may not be considered "green." However, significant progress has been made in developing more sustainable synthetic protocols. rsc.org These include efforts to reduce the use of hazardous reagents and solvents, and to lower the energy requirements of polymerization processes. rsc.org The development of methods like Grignard Metathesis (GRIM) polymerization has provided a more controlled and efficient route to well-defined, regioregular PATs, which is crucial for optimizing their electronic properties. wiley.comnih.gov

The application of PATs in organic solar cells and other energy-related devices also contributes to their sustainability profile. researchgate.net By enabling the conversion of solar energy into electricity, these materials can play a role in reducing the carbon footprint of energy production.

While significant research has focused on the synthesis and application of PATs, the end-of-life considerations for these materials are still an emerging area of study. The development of recyclable and degradable conductive polymers is a key challenge for the field.

Detailed Research Findings:

A study on a series of poly(3-alkylthiophene)s with varying alkyl side-chains (butyl, hexyl, and octyl) synthesized via Grignard metathesis polymerization provided insights into how the side-chain length affects the polymer's physical and photovoltaic properties. The research demonstrated that the crystalline melting temperature of the polymers increased with a decrease in the alkyl side-chain length. nih.gov This has implications for the processing and thermal stability of the resulting materials.

The following table summarizes the molecular weight and thermal properties of different poly(3-alkylthiophene)s as reported in the study.

| Polymer | Alkyl Side-Chain | Calculated MW (kDa) | GPC Measured MW (kDa) | Melting Temperature (°C) |

| P3BT | Butyl | 10 - 70 | - | Increases with MW |

| P3HT | Hexyl | 10 - 70 | Agrees well with calculated MW | Increases with MW |

| P3OT | Octyl | 10 - 70 | Agrees well with calculated MW | Increases with MW |

Table 1: Molecular Weight and Thermal Properties of various Poly(3-alkylthiophene)s. nih.gov

Another area of research has focused on the synthesis of poly(alkylene 2,5-thiophenedicarboxylate) polyesters, which are 100% bio-based. mdpi.com These polyesters are synthesized via a two-stage melt polycondensation of dimethyl 2,5-thiophenedicarboxylate (DMTF) with various bio-based diols. mdpi.com The length of the glycol sub-units was found to be an effective tool for modulating the chain mobility and, consequently, the mechanical and barrier properties of the resulting polymers. mdpi.com

The table below presents data on the synthesis and properties of these bio-based polyesters.

| Polymer | Glycol Used | Diester:Glycol Molar Ratio | Catalyst | Form |

| PPTF | 1,3-propanediol (PD) | 1:2 | TBT and TTIP | White powder |

| PBTF | 1,4-butanediol (BD) | 1:2 | TBT and TTIP | White powder |

| PPeTF | 1,5-pentanediol (PeD) | 1:2 | TBT and TTIP | White powder |

| PHTF | 1,6-hexanediol (HD) | 1:2 | TBT and TTIP | White powder |

Table 2: Synthesis Parameters for Bio-Based Poly(alkylene 2,5-thiophenedicarboxylate) Polyesters. mdpi.com

These research findings highlight the ongoing efforts to develop sustainable polymer materials, both by creating fully bio-based polymers and by improving the synthesis and application profile of existing high-performance polymers like poly(alkylthiophene)s.

Future Research Directions and Emerging Areas for Alkylthiophene Investigation

Development of Novel Precision Synthetic Methodologies

The precise control over the molecular architecture of alkylthiophenes is paramount to tuning their electronic and physical properties. Future research will undoubtedly focus on developing more efficient and selective synthetic methods, particularly for asymmetrically substituted thiophenes.

Key areas of development include:

Domino Reactions: One-pot synthesis methods, such as those employing consecutive domino reactions like SN2 and Thorpe-Ziegler reactions, offer a convenient and high-yield pathway to asymmetrically substituted thieno[2,3-b]thiophenes. acs.orgresearchgate.net These methods often utilize readily available starting materials and avoid the isolation of intermediates, making them highly efficient. acs.orgresearchgate.net

Catalytic Cross-Coupling: While metal-catalyzed cross-coupling reactions are a staple for creating aryl-thienyl compounds, the development of new catalyst systems that are more tolerant of various functional groups remains a priority. lnu.edu.cn This includes the synthesis of novel chiral thiophene-based ligands for asymmetric catalysis, which has shown success in reactions like the Henry reaction. wiley.com

Regioregular Polymerization: For poly(alkylthiophene)s (P3ATs), achieving high regioregularity (head-to-tail coupling) is crucial for maximizing conjugation and, consequently, charge carrier mobility. cmu.edu Methods like the Grignard Metathesis (GRIM) and the McCullough method have been pivotal in synthesizing highly regioregular P3ATs. cmu.edu Future work will likely focus on refining these methods to achieve even greater control over molecular weight and polydispersity under milder conditions. cmu.edu

Advanced Characterization of Interfacial and Solid-State Properties

The performance of alkylthiophene-based devices is intrinsically linked to the material's properties in the solid state and at interfaces with other materials. Deeper understanding and control of these properties are critical.

Future characterization efforts will likely involve:

Interfacial Analysis: The functionality of devices incorporating semiconducting polymers is highly dependent on the adhesive and interfacial properties of the solid film. researchgate.netacs.org Techniques like nanoindentation, lap-joint shear tests, and adhesive peel tests are being used to measure the mechanical and adhesive properties of P3ATs. researchgate.netacs.org Understanding how factors like alkyl side-chain length affect adhesion is crucial for designing robust devices. researchgate.netacs.org

Solid-State Packing and Morphology: The arrangement of polymer chains in the solid state dictates charge transport efficiency. Grazing-incidence wide-angle X-ray scattering (GIWAXS) is a powerful tool for probing the molecular packing structure. rsc.org Studies have shown that the position of branching in the alkyl side chain significantly influences the glass transition temperature (Tg) and melting temperature (Tm) of P3ATs, as well as their packing density. rsc.org

Spectroscopic and Microscopic Techniques: Raman spectroscopy and microscopy, combined with electrochemical impedance spectroscopy (EIS) and photoluminescence (PL), are used to characterize the interfaces between P3ATs and inorganic materials like TiO2. shd-pub.org.rs These techniques can reveal interactions at the molecular level, such as the stabilization of radical cation segments in the polymer. shd-pub.org.rs

Integration into Hybrid Organic-Inorganic Material Systems

The synergy between organic and inorganic materials offers a promising route to high-performance electronic devices. Alkylthiophenes are being increasingly integrated into hybrid systems.

Emerging areas of focus include:

Perovskite Solar Cells: Hybrid organic-inorganic perovskites (HOIPs) have shown remarkable potential in photovoltaics. rsc.org Alkylthiophenes and their derivatives can be used as hole-transporting materials or as additives to passivate defects in perovskite films, enhancing device efficiency and stability. nih.govcore.ac.uknanoge.org Thiophene (B33073) derivatives have been successfully used as ligands to passivate defects on the surface of perovskite nanocrystals, leading to a significant increase in photoluminescence quantum yield. nih.gov

Quantum Dot Composites: Blending poly(3-alkylthiophene)s with semiconductor quantum dots (QDs) is a strategy to improve the performance of photodetectors and solar cells. aip.orgacs.orgresearchgate.netcore.ac.uk The heterojunction between the polymer and the QDs can enhance exciton (B1674681) separation, and the QDs can act as trap centers, leading to memory effects in thin-film transistors. aip.org

Hybrid Superstructures: The self-assembly of perovskite nanocrystals into superstructures (SSs) is an area of growing interest for applications in LEDs and lasers. nih.gov Integrating organic components like alkylthiophenes could influence the formation and properties of these superstructures.

Application of Data Science and Machine Learning in Materials Discovery and Design

The vast chemical space of possible alkylthiophene derivatives makes traditional trial-and-error discovery methods inefficient. Data-driven approaches are set to revolutionize materials science.

Key applications include:

Accelerated Discovery: Machine learning (ML) models can be trained to predict the properties of new materials, significantly speeding up the discovery process. angstromengineering.commaterialssquare.comcmu.edu Researchers have successfully used ML to screen hundreds of thousands of organic molecules to identify promising candidates for crystallizable organic semiconductors. materialssquare.comcmu.eduacs.org

Predictive Modeling: ML models, often using inputs like SMILES strings, can predict a range of molecular and material properties, including melting temperature, enthalpy of melting, and electronic properties. cmu.eduannualreviews.org This allows for the rapid evaluation of virtual compounds before committing to their synthesis. cmu.eduannualreviews.org

Process Optimization: Data analytics and high-throughput experimentation can be combined to navigate the complex parameter space of thin-film deposition and processing of conjugated polymers. nsf.gov This data-centric approach can help establish new process-structure-property relationships, leading to more efficient device fabrication. nsf.gov The integration of ML with molecular dynamics simulations is also providing deeper insights into the thermomechanical properties of conjugated polymers. rsc.orgresearchgate.net

Exploration of Alkylthiophene Derivatives in Quantum Materials Research

The unique electronic properties of conjugated systems like alkylthiophenes make them intriguing candidates for exploration in the burgeoning field of quantum materials.

Potential research directions include:

Quantum Confinement Effects: The synthesis of well-defined oligo(3-alkylthiophenes) allows for the systematic study of how electronic properties evolve with chain length. rsc.org This provides a platform to investigate quantum confinement effects in one-dimensional conjugated systems.

Spintronics: The interaction between charge and spin in organic semiconductors is an area of active research. Understanding and controlling spin-dependent phenomena in alkylthiophene-based materials could lead to new spintronic devices.

Quantum Emitters: Thiophene derivatives have been investigated for their luminescence properties. acs.orgrsc.org By carefully designing their molecular structure, it may be possible to create single-photon emitters or other quantum light sources based on thiophene derivatives. The study of thiophene- and selenophene-based heteroacenes, which have larger band gaps and are expected to be more stable, is also relevant in this context. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.